4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine
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Overview
Description
“4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine” is a chemical compound . It’s part of a larger family of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidines can be synthesized through several methods. For instance, one method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another method involves the reaction of ketones with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines, including “this compound”, typically consists of a six-membered ring with two nitrogen atoms . The exact structure of “this compound” could not be found.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with ketones, aldehydes, or esters with amidines . The exact chemical reactions that “this compound” can undergo are not specified in the search results.Scientific Research Applications
Crystallographic Properties
The compound exhibits specific molecular and crystallographic properties, such as π–π stacking interactions within pyrimidine rings, indicating potential applications in the design of molecular structures and materials. For instance, studies have shown that the non-H atoms of the dimethylpyrimidinylsulfanyl moiety are coplanar, facilitating stacks along the crystal axis with short interplanar distances, suggesting significance in molecular recognition and assembly processes (Xi‐Liu Ma et al., 2005).
Drug Action and Molecular Recognition
Pyrimidines, including derivatives of the mentioned compound, play a crucial role in drug action through molecular recognition, heavily relying on hydrogen bonding. This aspect is crucial for the targeted action of pharmaceuticals, offering insights into designing drugs with enhanced efficacy and specificity (A. Rajam et al., 2017).
DNA Repair and Photolyase Studies
Research on pyrimidine derivatives extends into the study of DNA repair mechanisms, particularly the role of photolyases in repairing UV-induced DNA damage. This application is critical for understanding cellular mechanisms against UV damage and developing therapies or protective measures against UV-induced mutations (S. T. Kim et al., 1994).
Synthetic Chemistry and Material Science
The versatility of pyrimidine derivatives, including the synthesis and reactivity of 4,6-dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine, offers vast potential in creating novel materials and chemicals with specific functions. This includes the development of new synthetic pathways, exploring reactivity under different conditions, and applications in catalysis and material science (D. Prajapati et al., 2005).
Biological Activity Screening
Further research includes predicted screening of biological activity, where derivatives of pyrimidine show promising results as low-toxic substances with a broad range of biological actions, including potential anticancer properties. This highlights the compound's relevance in drug discovery and pharmacology (N. Monka et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4,6-dimethyl-2-prop-2-ynylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVWRGGILXCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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